Enhanced Lipophilicity and Predicted Membrane Permeability vs. the 7‑Hydroxy Analog
The target compound (7‑methoxy‑4,8‑dimethyl) displays significantly higher predicted lipophilicity than its 7‑hydroxy analog (CAS 500204‑30‑8) [1]. The XLogP3‑AA value for the 7‑hydroxy compound is 1.6, whereas the ACD/LogP for the target methoxy compound is 2.92 [1]. This ΔLogP ≈ +1.3 translates to a predicted increase in passive membrane permeability, with the target compound exhibiting an ACD/LogD (pH 7.4) of 0.00, in contrast to the hydroxy analog which is expected to be substantially more ionized at physiological pH . The higher lipophilicity also results in fewer Rule‑of‑5 violations (zero for the target) .
| Evidence Dimension | Lipophilicity (LogP / XLogP3‑AA) and pH‑dependent distribution coefficient (LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP 2.92; ACD/LogD (pH 7.4) 0.00; Rule‑of‑5 violations: 0 |
| Comparator Or Baseline | 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (CAS 500204‑30‑8): XLogP3‑AA 1.6 [1] |
| Quantified Difference | ΔLogP ≈ +1.3 (target more lipophilic) |
| Conditions | In silico prediction (ACD/Labs Percepta PhysChem module, version 14.00; PubChem XLogP3 3.0) |
Why This Matters
Higher lipophilicity with retained drug‑likeness favors the methoxy derivative for cell‑based assays and oral bioavailability optimization.
- [1] PubChem. 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid. PubChem CID 5400866; XLogP3-AA 1.6. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-07). View Source
